6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
63218-97-3 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H10N4O/c1-7-2-3-8(6-13-7)10-5-4-9-11(14-10)15-16-12(9)17/h2-6H,1H3,(H2,14,15,16,17) |
InChI Key |
GDRYDGNFOGICRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C(C=C2)C(=O)NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole with 1,3-Dicarbonyl Derivatives
The pyrazolo[3,4-b]pyridin-3-one core is frequently constructed via cyclocondensation between 3-aminopyrazole and 1,3-dicarbonyl compounds. For example, reacting 3-aminopyrazole with methyl 3-oxo-3-(6-methylpyridin-3-yl)propanoate in acetic acid under reflux yields the bicyclic system. This method leverages the nucleophilic amino group and β-carbon of the pyrazole to attack carbonyl groups, followed by dehydration.
Mechanistic Insight :
The reaction proceeds through initial formation of a Schiff base at the amino group, followed by intramolecular cyclization involving the β-carbon of the pyrazole. Subsequent aromatization via dehydration completes the pyridine ring.
Optimization :
Ring-Closing Reactions Using 2-Chloro-3-pyridinecarboxaldehyde
A patent (CN105801574A) describes a ring-closing strategy where 2-chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) to form 1H-pyrazolo[3,4-b]pyridine. Adapting this method, introducing a methyl group at the pyridine’s 6-position requires starting with 2-chloro-5-(6-methylpyridin-3-yl)pyridine-3-carboxaldehyde.
Procedure :
-
Combine 2-chloro-5-(6-methylpyridin-3-yl)pyridine-3-carboxaldehyde (1 eq), hydroxylamine hydrochloride (2.5 eq), and triethylamine (3 eq) in DMF.
-
Heat at 60°C for 8 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Lactam Formation and Oxidation
Oxidative Cyclization of Secondary Amines
The lactam moiety (3-one) is introduced by oxidizing a secondary amine intermediate. Using hydrogen peroxide in acetic acid converts the amine to a ketone.
Steps :
-
Synthesize 3-amino-6-(6-methylpyridin-3-yl)pyrazolo[3,4-b]pyridine via cyclocondensation.
-
Oxidize with 30% H₂O₂ in glacial acetic acid at 50°C for 4 hours.
-
Neutralize with Na₂S₂O₃ and isolate via filtration.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at pyrazole’s α- and β-carbons are mitigated by electron-withdrawing groups on the diketone.
-
Purification : Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted boronic acids in cross-coupling reactions.
-
Scale-Up : The ring-closing method (CN105801574A) is industrially viable due to mild conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound appears to modulate signaling pathways involved in apoptosis and cell cycle regulation, potentially through the inhibition of specific kinases associated with tumor growth .
Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects:
- Cytokine Modulation : Preliminary findings suggest it can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Testing : Various derivatives have been tested against pathogenic bacteria, demonstrating efficacy and suggesting potential for development into therapeutic agents against infections .
Case Studies
Mechanism of Action
The mechanism of action of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The pyrazolo[3,4-b]pyridin-3-one core is shared among several compounds, with variations in substituents influencing their properties and activities:
Physical and Chemical Properties
- Solubility : The methylpyridine group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., 2-phenyl-6-(2-pyridyl)...) .
- Stability : Nitro-substituted analogs (e.g., 4-(3-nitrophenyl)-2-phenyl...) may exhibit lower stability under reducing conditions due to the nitro group’s reactivity .
- Melting Points : Pyrazolo[3,4-b]pyridin-3-ones typically melt between 195–200°C, as seen in ’s compounds .
Pharmacokinetic Considerations
- Target Compound : The methylpyridine substituent may improve metabolic stability compared to unsubstituted pyridines.
- Adavosertib : Piperazine and allyl groups contribute to longer half-life and tissue penetration, critical for in vivo efficacy .
Biological Activity
6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 63218-97-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
| CAS Number | 63218-97-3 |
Synthesis
The synthesis of this compound typically involves cyclization reactions using hydrazines and pyridine derivatives. Key steps include:
- Formation of the Pyrazolo Core : Achieved through cyclization of appropriate precursors.
- Introduction of Methylpyridine Substituent : Often involves coupling reactions such as Suzuki-Miyaura cross-coupling using 6-methylpyridine-3-boronic acid.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:
- A study assessed various derivatives against cancer cell lines including HeLa and MCF7. The compound exhibited significant activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
The biological activity of this compound is thought to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes both early and late apoptosis in cancerous cells.
- Inhibition of Kinases : The compound has shown inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .
Case Studies and Research Findings
- Antitubercular Activity : A combinatorial library based on pyrazolo[3,4-b]pyridine was synthesized and evaluated for its antitubercular activity against Mycobacterium tuberculosis. Certain derivatives demonstrated promising results in inhibiting bacterial growth .
- Selectivity for Enzymes : Research indicated that compounds with this scaffold can selectively inhibit enzymes like phosphodiesterase 4 (PDE4) and glycogen synthase kinase-3 (GSK-3), which are involved in various cellular processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization under acidic or catalytic conditions. For example, pyrazolo[3,4-b]pyridin-6-ones can be synthesized via Hantzsch-like cyclization using FeCl₃·6H₂O as a catalyst in ionic liquids (e.g., [bmim][BF₄]). Intermediates are monitored using thin-layer chromatography (TLC) and purified via recrystallization. Final products are characterized by ¹H/¹³C NMR (e.g., CH₃ and NH signals at δ 2.3–2.5 ppm and δ 10.5–11.0 ppm, respectively), mass spectrometry (ESI-MS for molecular ion confirmation), and HPLC for purity (>95%) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to identify key functional groups (e.g., methylpyridinyl protons, pyrazolone ring protons).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; retention time compared to standards.
- Mass Analysis : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What experimental designs are recommended for initial solubility and stability profiling?
- Methodological Answer :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (dichloromethane) using shake-flask methods. Quantify via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under stress conditions (pH 1–12, 40–80°C) over 72 hours. Monitor decomposition via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives?
- Methodological Answer :
- Catalyst Screening : Compare FeCl₃, AlCl₃, and ionic liquid catalysts for cyclization efficiency.
- Solvent Optimization : Test aprotic solvents (DMF, acetonitrile) vs. protic solvents (ethanol) to enhance reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .
Q. What strategies are used to identify biological targets of this compound?
- Methodological Answer :
- Target Fishing : Use computational docking (AutoDock Vina) against kinase or GPCR libraries.
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization for kinase inhibition) and cellular assays (e.g., Western blot for downstream protein modulation) .
Q. How do environmental factors (pH, light) influence the compound’s stability in long-term studies?
- Methodological Answer :
- Photostability : Expose to UV light (365 nm) for 24–48 hours; analyze degradation products via LC-MS.
- pH-Dependent Stability : Use buffered solutions (pH 3–9) stored at 25°C. Monitor hydrolysis using ¹H NMR to track proton shifts in the pyridinyl group .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Batch Purity Analysis : Re-test compound batches with conflicting results using orthogonal methods (e.g., NMR vs. X-ray crystallography).
- Assay Reprodubility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use positive controls (e.g., staurosporine for kinase assays) .
Q. What methodologies assess the environmental fate of this compound in ecosystems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
